molecular formula C21H29N3O3S2 B15110616 4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B15110616
M. Wt: 435.6 g/mol
InChI Key: ZJMZHZYQBTVSDD-UHFFFAOYSA-N
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Description

4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thiocarbonyl compound under acidic conditions.

    Sulfonylation: The thiadiazole intermediate is then subjected to sulfonylation using 4-methylbenzyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the reaction of the sulfonylated thiadiazole with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, triethylamine, dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

    Biological Studies: Researchers use the compound to study its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-butyl-N-(4-methoxy-2-methylphenyl)benzenesulfonamide:

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another heterocyclic compound with a different core structure but similar functional groups.

Uniqueness

4-butyl-N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is unique due to its specific combination of functional groups and its thiadiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H29N3O3S2

Molecular Weight

435.6 g/mol

IUPAC Name

4-butyl-N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C21H29N3O3S2/c1-3-4-5-16-10-12-18(13-11-16)19(25)22-20-23-24-21(28-20)29(26,27)14-17-8-6-15(2)7-9-17/h6-9,16,18H,3-5,10-14H2,1-2H3,(H,22,23,25)

InChI Key

ZJMZHZYQBTVSDD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)C

Origin of Product

United States

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